2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
Description
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. This particular compound is characterized by the presence of a chloro-substituted chromenone core linked to a diethylacetamide moiety, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-4-18(5-2)15(19)9-21-14-8-13-11(7-12(14)17)10(3)6-16(20)22-13/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVHUUGKQJZQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The intermediate product is then reacted with diethylamine to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted coumarins and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide involves its interaction with various molecular targets. The compound can inhibit protein denaturation, which is linked to its anti-inflammatory activity. It also interacts with bacterial cell membranes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL ((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- 7-(carboxymethoxy)-4-methylcoumarin
- 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-substituted-phenyl-2H-1,3-thiazin-2-yl-amino) acetate
Uniqueness
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is unique due to its specific substitution pattern and the presence of the diethylacetamide moiety, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
